![molecular formula C18H23NO6 B5538546 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide involves complex reactions. For instance, Baylis et al. (1993) described the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones through reactions between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides, demonstrating a method that might be relevant to the synthesis of related compounds (Baylis et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide has been detailed in studies like that of Zeng et al. (2021), where a new 1,5-dioxaspiro[5.5] derivative's crystal structure was analyzed, highlighting the triclinic, P-1 space group classification (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds, such as the one described by Gabriele et al. (2007), involve sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, indicating complex reactions that could apply to the synthesis and functionalization of 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Gabriele, Mancuso, Salerno, & Costa, 2007).
Physical Properties Analysis
The physical properties of similar compounds have been studied through methods like X-ray crystallography, as seen in the work by Quintana et al. (2013), providing insight into the crystalline structure and physical characteristics that could be related to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Quintana, Henao, Robles, & Urbina, 2013).
Chemical Properties Analysis
Exploring the chemical properties of compounds similar to 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide involves detailed spectroscopic analysis and theoretical calculations, such as those performed by Zeng et al. (2013) on related molecules. This work provides a framework for understanding the chemical behavior and reactivity of such complex structures (Zeng, Wu-Lan, & Cai, 2013).
Applications De Recherche Scientifique
Pharmaceutical Applications
- Anti-inflammatory Pharmaceuticals: Research has led to the development of novel compounds with anti-inflammatory properties. For instance, NOSH-Aspirin, a hybrid of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, has shown potent anti-inflammatory effects and significant cell growth inhibitory properties across various cancer cell lines, highlighting its potential as a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).
Organic Synthesis
- Spiroacetal Synthesis: Spiroacetals are crucial motifs in many natural products and pharmaceuticals. Research into the synthesis of spiroacetal fragments, such as those found in broussonetine H, showcases advanced methods in organic synthesis that could be applicable to the synthesis of complex molecules including 2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide (Brimble, Park, & Taylor, 2003).
Material Science
- Thermodynamic Properties and DFT Studies: Advanced materials often require detailed understanding of their properties. A study on the thermodynamic properties and DFT analyses of 1,5-dioxaspiro[5.5] derivatives, coupled with benzimidazole moieties, offers insights into the molecular structure and potential applications of such compounds in material science (Zeng, Wang, & Zhang, 2021).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(1,9-dioxaspiro[5.5]undecan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-17(11-22-14-1-2-15-16(9-14)24-12-23-15)19-13-3-6-25-18(10-13)4-7-21-8-5-18/h1-2,9,13H,3-8,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPDBUQVXNXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)
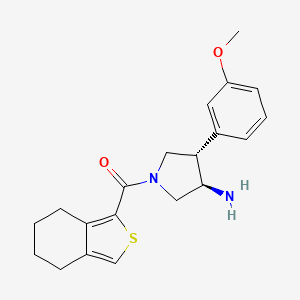
![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
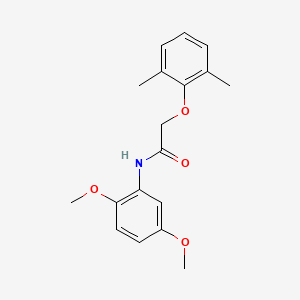
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)
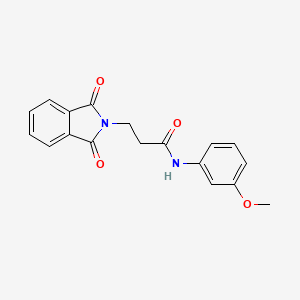
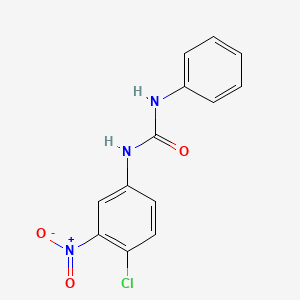
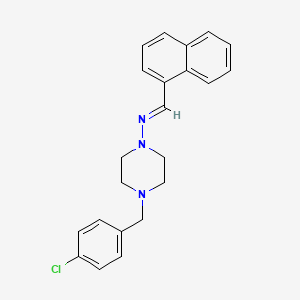
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)